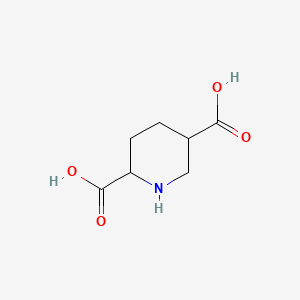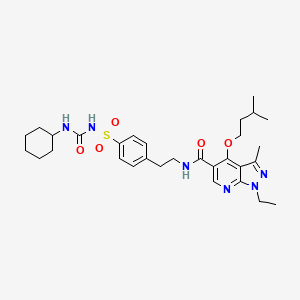
3,7,11-Trimethyldodeca-2,6,10-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,11-Trimethyldodeca-2,6,10-trienoic acid is a natural product found in Solanum habrochaites, Conyza stricta, and Solanum agrimoniifolium with data available.
Applications De Recherche Scientifique
Stereoisomer Analysis
Research has synthesized and analyzed the geometrical stereoisomers of 3,7,11-trimethyldodeca-2,6,10-triene. The studies have provided crucial insights into the geometry of Me substituted double bonds and distinguished between various isomers using spectroscopic techniques (Nishino & Bowers, 1976).
Chromatographic Identification
Gas-liquid chromatography has been employed to identify polyprenols and related branched-chain acids, including 3,7,11-trimethyldodeca-2,6,10-trienoic acid. This methodology enables confident identification of these substances (Popják & Cornforth, 1960).
Role in Insect Physiology
A study identified methyl farnesoate, which includes the 3,7,11-trimethyldodeca-2,6,10-trienoic acid structure, in the hemolymph of various insects. This compound is a precursor of the insect hormone juvenile hormone III and its presence varies during different developmental stages of insects (Teal et al., 2014).
Lipid Analysis in Plants
Hexadeca-7,10,13-trienoic acid, a lower homologue of 3,7,11-trimethyldodeca-2,6,10-trienoic acid, has been found in leaf lipids of angiosperms. This discovery contributes to understanding the lipid composition of plants (Jamieson & Reid, 1971).
Pharmaceutical Applications
Research in pharmaceuticals has explored the phase behavior of binary systems involving 3,7,11-trimethyldodeca-2,6,10-trienoic acid and water. Understanding the solubility and miscibility of these compounds is crucial for developing new pharmaceutical dosage forms (Hassanein, Hasse, & Enders, 2011).
Biochemical Synthesis
Investigations into the stereoselective olefin cyclization mediated by the selenyl group have included compounds with the 3,7,11-trimethyldodeca-2,6,10-trienoic acid structure. Such studies contribute to the understanding of complex biochemical processes (Kametani, Kurobe, Nemoto, & Fukumoto, 1982).
Metabolic and Antimicrobial Studies
Farnesoic acid derivatives, closely related to 3,7,11-trimethyldodeca-2,6,10-trienoic acid, have been evaluated for their antimicrobial activities. These compounds exhibit growth inhibitory activities against various bacteria and fungi, indicating their potential as antimicrobial agents (Kim & Oh, 2002).
Propriétés
Numéro CAS |
7548-13-2 |
|---|---|
Nom du produit |
3,7,11-Trimethyldodeca-2,6,10-trienoic acid |
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
3,7,11-trimethyldodeca-2,6,10-trienoic acid |
InChI |
InChI=1S/C15H24O2/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h7,9,11H,5-6,8,10H2,1-4H3,(H,16,17) |
Clé InChI |
WJHFZYAELPOJIV-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=CCCC(=CC(=O)O)C)C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CC(=O)O)C)C)C |
Synonymes |
3,7,11-trimethyl-2,6,10-dodecatrienoic acid farnesenic acid farnesoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Ethyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B1201693.png)
![N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B1201694.png)






